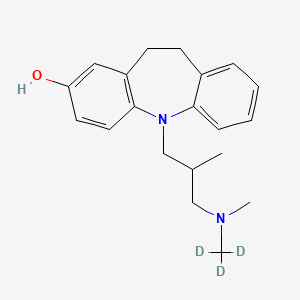

2-Hydroxy Trimipramine-d3

描述

属性

IUPAC Name |

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJSSUOYVSEYPF-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662030 |

Source

|

| Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189647-53-7 |

Source

|

| Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Pharmacokinetic Profiling of 2-Hydroxy Trimipramine-d3: A Technical Whitepaper

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and forensic toxicology, the accurate quantification of tricyclic antidepressants (TCAs) and their active metabolites is paramount. Trimipramine, a widely prescribed TCA, undergoes extensive hepatic biotransformation. Its primary hydroxylated metabolite, 2-hydroxytrimipramine, serves as a critical biomarker for patient compliance, drug-drug interactions, and CYP2D6 phenotyping[1].

As a Senior Application Scientist, I present this whitepaper to dissect the chemical structure, mass spectrometric behavior, and practical laboratory application of 2-Hydroxy Trimipramine-d3 (CAS: 1189647-53-7)[2]. By utilizing this stable isotope-labeled (SIL) analog as an internal standard (IS), laboratories can establish self-validating LC-MS/MS workflows that dynamically correct for matrix effects and extraction losses.

Structural and Physicochemical Rationale

2-Hydroxy Trimipramine-d3 is a synthetically derived, deuterated analog of the natural human metabolite 2-hydroxytrimipramine[3]. The strategic placement of three deuterium atoms (d3) is a masterclass in analytical design.

Causality in Isotope Placement: The deuterium atoms are incorporated into the N-methyl group of the aliphatic side chain (forming a trideuteriomethyl group) rather than on the aromatic ring or the hydroxyl group[2].

-

Chemical Stability: Deuterium on an amine-adjacent methyl group is highly resistant to hydrogen-deuterium exchange (HDX) when exposed to protic solvents (like water or methanol) during sample preparation.

-

Mass Resolution: The +3 Da mass shift guarantees that the isotopic envelope of the highly abundant unlabeled metabolite does not artificially inflate the signal of the internal standard, thereby preserving the linear dynamic range of the assay.

Quantitative Data: Physicochemical Properties

| Property | 2-Hydroxytrimipramine (Unlabeled) | 2-Hydroxy Trimipramine-d3 (Labeled) |

| CAS Number | 2064-15-5[4] | 1189647-53-7[2] |

| Molecular Formula | C₂₀H₂₆N₂O[4] | C₂₀H₂₃D₃N₂O[4] |

| Molecular Weight | 310.44 g/mol [4] | 313.45 g/mol [4] |

| Exact Mass | 310.2045 Da[3] | 313.2233 Da[2] |

| Ionization (ESI) | Strong Basic Amine (pKa ~9.5) | Strong Basic Amine (pKa ~9.5) |

Metabolic Pathways and Pharmacological Relevance

Trimipramine is a chiral compound that undergoes stereoselective metabolism. The biotransformation of trimipramine is heavily reliant on the cytochrome P450 (CYP450) system.

The formation of 2-hydroxytrimipramine is predominantly catalyzed by CYP2D6 [5]. Conversely, the N-demethylation pathway, which yields desmethyltrimipramine, is mediated by CYP2C19 and CYP2C9[1]. While 2-hydroxytrimipramine exhibits a lower inhibitory potency at human noradrenaline (hNAT) and serotonin (hSERT) transporters compared to the parent drug, it accumulates in the brain and contributes to the overall pharmacological and adverse effect profile[6]. Monitoring 2-hydroxytrimipramine levels is therefore essential for identifying CYP2D6 "poor metabolizers" who are at risk of drug toxicity.

CYP450-mediated metabolic pathways of trimipramine.

Mass Spectrometric Behavior (ESI-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 2-hydroxytrimipramine and its d3-analog exhibit robust ionization in positive Electrospray Ionization (ESI+) due to the easily protonated tertiary amine.

During Collision-Induced Dissociation (CID), the unlabeled 2-hydroxytrimipramine yields a precursor [M+H]+ ion at m/z 311. Upon fragmentation, it loses the N-containing side chain, forming a stable product ion at m/z 100[7][8]. Because the deuterium label in 2-Hydroxy Trimipramine-d3 is located on this exact N-methyl side chain, the precursor shifts to m/z 314, and the corresponding product ion shifts to m/z 103[2].

Quantitative Data: MRM Transitions

| Analyte | Precursor Ion [M+H]+ | Product Ion (Quantifier) | Collision Energy (Approx.) |

| 2-Hydroxytrimipramine | m/z 311.2 | m/z 100.1 | 22 eV |

| 2-Hydroxy Trimipramine-d3 | m/z 314.2 | m/z 103.1 | 22 eV |

Self-Validating Quantitative Protocol (LC-MS/MS)

To ensure trustworthy data, analytical workflows must be self-validating. By introducing 2-Hydroxy Trimipramine-d3 at the very beginning of the sample preparation, any loss of the analyte during extraction or any ion suppression during ESI is identically mirrored by the IS. The ratio of the Unlabeled/Labeled peak areas remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Methodology

Phase 1: Sample Preparation (Mixed-Mode Cation Exchange SPE) Causality: TCAs are basic and lipophilic. Using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction allows us to wash away neutral lipids and phospholipids with 100% organic solvents while the analyte remains ionically bound, eliminating matrix effects.

-

Spiking: Aliquot 200 µL of human plasma. Spike with 20 µL of 2-Hydroxy Trimipramine-d3 working solution (100 ng/mL). Vortex for 30 seconds.

-

Acidification: Add 200 µL of 2% phosphoric acid to disrupt protein binding and ensure the amine is fully ionized.

-

Loading: Load the sample onto a pre-conditioned MCX SPE cartridge.

-

Washing: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

-

Elution: Elute the targets using 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Phase 2: LC-MS/MS Analysis

-

Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid maintains the analyte in a protonated state, ensuring sharp peak shapes and efficient ESI+ ionization.

-

Detection: Monitor the MRM transitions outlined in Section 3.

-

Validation Check: Evaluate the absolute peak area of the 2-Hydroxy Trimipramine-d3 across all patient samples. A variance of <15% confirms that the extraction efficiency is stable and matrix suppression is negligible, validating the batch.

Self-validating LC-MS/MS workflow using 2-Hydroxy Trimipramine-d3.

Conclusion

The integration of 2-Hydroxy Trimipramine-d3 into LC-MS/MS workflows elevates the analytical rigor of therapeutic drug monitoring. By understanding the metabolic origins of the analyte, the specific fragmentation mechanics of its deuterated side chain, and the physicochemical rationale behind sample cleanup, laboratories can produce highly trustworthy, E-E-A-T compliant pharmacokinetic data.

References

-

PubChem (NIH). 2-Hydroxytrimipramine | C20H26N2O | CID 160610. Retrieved from:[Link]

-

Taylor & Francis. Tools for optimising pharmacotherapy in psychiatry: focus on antidepressants. Retrieved from:[Link]

-

Wiley Online Library (DOI). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling. Retrieved from:[Link]

-

PubMed (NIH). Metabolism of trimipramine in vitro by human CYP2D6 isozyme. Retrieved from:[Link]

-

Pharmaffiliates. Trimipramine-impurities: 2-Hydroxy Trimipramine-d3. Retrieved from:[Link]

-

PubMed (NIH). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Retrieved from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Hydroxy Trimipramine-d3 | LGC Standards [lgcstandards.com]

- 3. 2-Hydroxytrimipramine | C20H26N2O | CID 160610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

Pharmacokinetics and Analytical Quantification of 2-Hydroxy Trimipramine in Human Plasma: A Technical Whitepaper

Executive Summary

Trimipramine is a tertiary amine tricyclic antidepressant (TCA) utilized primarily for its sedative and anxiolytic properties. Unlike conventional TCAs, its monoamine reuptake inhibition is relatively weak. As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I approach trimipramine not merely as a therapeutic agent, but as a complex metabolic cascade. The biotransformation of trimipramine yields several metabolites, notably the active desmethyltrimipramine and the inactive 2-hydroxytrimipramine. Understanding the pharmacokinetics and accurate quantification of 2-hydroxytrimipramine in human plasma is critical for therapeutic drug monitoring (TDM) and evaluating the profound impact of cytochrome P450 (CYP) polymorphisms.

Metabolic Pathways and Stereoselectivity

Trimipramine undergoes extensive hepatic first-pass metabolism. The formation of 2-hydroxytrimipramine is primarily catalyzed by the CYP2D6 isozyme[1]. This hydroxylation step is mechanistically crucial because it effectively inactivates both the parent compound and its active demethylated metabolites, facilitating their subsequent Phase II glucuronidation and renal excretion[2].

A defining characteristic of this metabolic pathway is its stereoselectivity. Trimipramine is administered clinically as a racemic mixture. Research demonstrates that the CYP2D6 enzyme exhibits a preferential affinity for the 2-hydroxylation of the (L)-enantiomer of trimipramine[1]. Conversely, the N-demethylation pathway, which is driven predominantly by CYP2C19, demonstrates stereoselectivity toward the (D)-enantiomer[3].

Metabolic pathway of Trimipramine highlighting CYP2D6 and CYP2C19 stereoselective biotransformation.

Pharmacokinetics and Transporter Dynamics

The pharmacokinetic profile of trimipramine and the accumulation of 2-hydroxytrimipramine are highly dependent on the patient's CYP2D6 phenotype. In extensive (normal) metabolizers, the elimination half-life of trimipramine ranges from 16 to 39 hours[4]. However, in poor metabolizers (PMs) lacking functional CYP2D6 alleles, the terminal half-life can extend dramatically—up to 162 hours in documented cases—and the overall bioavailability increases at least three-fold due to the lack of first-pass hydroxylation[4].

Pharmacodynamically, 2-hydroxytrimipramine is considered a weak or inactive metabolite. In vitro assays heterologously expressing human monoamine transporters reveal that 2-hydroxytrimipramine has significantly lower potency at the serotonin transporter (hSERT) and norepinephrine transporter (hNAT) compared to the parent drug[5].

Quantitative Pharmacokinetic & Binding Data

| Compound | SERT Binding (pIC50 / IC50) | NET Binding (pIC50) | Primary Metabolic Enzyme | Half-Life (Extensive Metabolizers) |

| Trimipramine | 5.675 (pIC50) | 5.302 | CYP2C19, CYP2D6 | 16 - 39 hours |

| Desmethyltrimipramine | 5.206 (pIC50) | 5.535 | CYP2D6 | N/A (Intermediate) |

| 2-Hydroxytrimipramine | > 30 µM (IC50) | 4.960 | Glucuronidation (Phase II) | N/A (Terminal Metabolite) |

(Data synthesized from transporter binding assays and pharmacokinetic modeling[6],[4]. Note: Higher pIC50 values indicate stronger binding affinity).

Analytical Methodology: LC-MS/MS Quantification in Human Plasma

As a Senior Application Scientist, I design protocols that are not merely procedural, but mechanistic. Every reagent added to the plasma sample serves a specific thermodynamic or kinetic purpose. To accurately quantify 2-hydroxytrimipramine in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Trustworthiness in bioanalysis requires a self-validating system. We do not assume our extraction worked; we prove it through the recovery of stable-isotope-labeled internal standards (SIL-IS), which correct for matrix effects and ionization suppression in the electrospray ionization (ESI) source.

Self-validating LC-MS/MS workflow for the quantification of 2-Hydroxytrimipramine in human plasma.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)

-

Causality: 2-Hydroxytrimipramine contains a basic amine group. By raising the pH of the plasma above the analyte's pKa, we suppress its ionization, forcing it into the un-ionized free-base form. This maximizes its partitioning into the non-polar organic solvent while leaving polar endogenous plasma proteins and lipids trapped in the aqueous phase.

-

Aliquot 200 µL of human plasma (K2EDTA matrix) into a clean 2 mL microcentrifuge tube.

-

Spike with 20 µL of Trimipramine-d3 (Internal Standard, 100 ng/mL) to establish the self-validating recovery baseline.

-

Add 100 µL of 0.1 M NaOH to basify the sample (pH ~10). Vortex for 10 seconds.

-

Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

-

Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

-

Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Phase 2: Chromatographic Separation (UHPLC)

-

Causality: A sub-2-micron C18 stationary phase provides high theoretical plate counts for sharp peak shapes. Formic acid in the mobile phase acts as an ion-pairing agent and provides protons (H+) to ensure the analytes are positively ionized ([M+H]+) before entering the mass spectrometer.

-

Column: C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Detection (ESI-MS/MS)

-

Causality: Multiple Reaction Monitoring (MRM) provides absolute selectivity. The collision-induced dissociation (CID) of 2-hydroxytrimipramine yields a highly stable product ion at m/z 100, corresponding to the cleavage of the N-containing side chain[7].

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

MRM Transitions:

-

Trimipramine: m/z 295.2 → 100.1

-

2-Hydroxytrimipramine: m/z 311.2 → 100.1[7]

-

Trimipramine-d3 (IS): m/z 298.2 → 103.1

-

-

System Suitability Test (SST): Inject a blank matrix sample followed by a Lower Limit of Quantification (LLOQ) sample. The system is validated only if the LLOQ signal-to-noise ratio is ≥ 10:1 and the blank shows no carryover (< 20% of LLOQ area).

References

-

Trimipramine – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:[Link]

-

Steady State Plasma Levels of the Enantiomers of Trimipramine and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients Source: researchgate.net URL:[Link]

-

Trimipramine - Wikipedia Source: wikipedia.org URL:[Link]

-

Trimipramine Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL:[Link]

-

TRIMIPRAMINE MALEATE - Inxight Drugs Source: ncats.io URL:[Link]

-

The impact of Cytochrome P450 2D6 and UDP-glucuronosyltransferase 1A1 genotypes on the toxicity of antidepressants and tranquilizers Source: gtfch.org URL:[Link]

-

Fragmentation characteristics of trimipramine and metabolites Source: researchgate.net URL:[Link]

Sources

Precision Therapeutics: The Critical Role of 2-Hydroxy Trimipramine-d3 in LC-MS/MS Therapeutic Drug Monitoring

Executive Summary

Therapeutic Drug Monitoring (TDM) has evolved from a generalized safety precaution into a precision medicine imperative. For tricyclic antidepressants (TCAs) like trimipramine, the therapeutic window is narrow, and interindividual pharmacokinetic variability is notoriously high. As clinical laboratories transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS) has become non-negotiable. This whitepaper explores the mechanistic rationale, clinical necessity, and self-validating analytical methodologies surrounding the use of 2-Hydroxy Trimipramine-d3 in modern TDM workflows.

Pharmacokinetics and the Metabolic Landscape

Trimipramine is a tertiary amine TCA utilized for its potent antidepressant, anxiolytic, and sedative properties. However, its clearance is highly dependent on hepatic cytochrome P450 (CYP450) enzymes. The metabolic breakdown follows two primary pathways:

-

Demethylation: CYP2C19 converts trimipramine into the active secondary amine, desmethyltrimipramine[1].

-

Hydroxylation: CYP2D6 catalyzes the hydroxylation of both the parent compound and its demethylated metabolite, forming 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively[1].

Because the CYP2D6 gene is highly polymorphic, patients exhibit varying metabolic phenotypes ranging from ultrarapid metabolizers (UMs) to poor metabolizers (PMs). In PMs, the bioavailability of trimipramine can be up to 3-fold higher, and the terminal half-life can drastically extend from a normal 11–23 hours to over 160 hours, leading to severe toxic accumulation[2]. Consequently, quantifying 2-hydroxytrimipramine is not merely an exercise in tracking clearance; it provides a direct phenotypic window into the patient's real-time CYP2D6 enzymatic activity.

CYP450-mediated metabolism pathways of Trimipramine.

The Clinical Imperative for TDM

The Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP) consensus guidelines strongly recommend (Level 2) routine TDM for trimipramine[3]. Empirical dosing is fundamentally insufficient due to the risk of severe adverse events at elevated serum concentrations, including QT interval prolongation, torsades de pointes (TdP), and anticholinergic toxidromes[4].

To optimize patient outcomes, laboratories must accurately measure both the parent drug and its active/inactive metabolites to ensure they fall within established clinical thresholds.

Table 1: Pharmacokinetic & TDM Parameters

| Parameter | Value | Clinical Significance |

| Therapeutic Range | 150 – 300 ng/mL | Optimal efficacy; typically represents the sum of parent + desmethyl metabolite[5]. |

| Toxic Threshold | > 500 ng/mL | High risk of QT prolongation, seizures, and severe anticholinergic toxicity[4],[5]. |

| Primary CYP Enzymes | CYP2C19, CYP2D6 | High interindividual variability due to genetic polymorphisms[1]. |

| Terminal Half-Life | 11 – 23 hours | Can extend up to 162 hours in CYP2D6 poor metabolizers, requiring immediate dose adjustment[2]. |

Analytical Causality: Why 2-Hydroxy Trimipramine-d3?

In LC-MS/MS, the quantification of 2-hydroxytrimipramine is frequently compromised by matrix effects . Endogenous plasma components—such as phospholipids and residual proteins—co-elute with the target analyte and compete for charge in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement.

Historically, laboratories used structural analogs (e.g., a different TCA like clomipramine) as internal standards. This approach is fundamentally flawed. Structural analogs possess different partition coefficients and elute at different retention times. Consequently, they are subjected to different matrix components in the ESI source, failing to accurately correct for the suppression experienced by the target analyte.

The SIL-IS Solution: 2-Hydroxy Trimipramine-d3 is a stable isotope-labeled internal standard. The substitution of three hydrogen atoms with deuterium shifts the mass by +3 Da. This isotopic mass shift allows the mass spectrometer to independently isolate the IS via distinct Multiple Reaction Monitoring (MRM) transitions, while its physicochemical properties remain identical to the endogenous metabolite.

The Causality: Because 2-Hydroxy Trimipramine-d3 co-elutes perfectly with 2-hydroxytrimipramine, both molecules experience the exact same micro-environment in the ESI source. If a co-eluting phospholipid suppresses the ionization of the patient’s 2-hydroxytrimipramine by 40%, it suppresses the d3-isotopologue by exactly 40%. The ratio between the two remains mathematically constant, ensuring absolute quantitative accuracy regardless of the patient's specific plasma matrix.

LC-MS/MS workflow utilizing 2-Hydroxy Trimipramine-d3 as an internal standard.

Step-by-Step Methodology: A Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, an analytical method must be self-validating. The following protocol embeds quality control directly into the chemistry and data analysis logic.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |

| Trimipramine | 295.2 | 100.1 | Target Parent Drug[6] |

| Desmethyltrimipramine | 281.2 | 86.1 | Target Active Metabolite[6] |

| 2-Hydroxytrimipramine | 311.2 | 100.1 | Target Metabolite / Phenotyping Marker[6] |

| 2-Hydroxy Trimipramine-d3 | 314.2 | 103.1 | Stable Isotope-Labeled Internal Standard (SIL-IS) |

Experimental Workflow

Step 1: Internal Standard Spiking

-

Action: Aliquot 100 µL of patient plasma into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the 2-Hydroxy Trimipramine-d3 working solution (e.g., 500 ng/mL in methanol).

-

Causality: Spiking the SIL-IS at the very first step is critical. It ensures that any subsequent volumetric errors, extraction inefficiencies, or thermal degradation affect the endogenous analyte and the IS equally, preserving the quantitative ratio.

Step 2: Protein Precipitation (Extraction)

-

Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: The organic solvent disrupts the tertiary structure of plasma proteins, breaking the protein-drug binding and releasing trimipramine and its metabolites into the supernatant. The acidic environment (formic acid) ensures the basic amine groups remain protonated, enhancing solubility in the aqueous-organic mixture. The cold temperature mitigates analyte degradation.

Step 3: Chromatographic Separation

-

Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

-

Causality: The gradient temporarily retains the hydrophobic analytes while washing away early-eluting hydrophilic salts. As the organic concentration increases, the analytes elute before the highly retained hydrophobic phospholipids, minimizing the bulk matrix effect before the sample even reaches the mass spectrometer.

Step 4: ESI-MS/MS & Self-Validation Logic

-

Action: Operate the mass spectrometer in positive ESI mode using the MRM transitions defined in Table 2.

-

Validation Logic: The system is programmed to monitor the absolute peak area of 2-Hydroxy Trimipramine-d3 across all patient samples and calibration standards. If the absolute IS peak area in a specific patient sample deviates by >20% from the mean IS area of the calibration curve, the system automatically flags the sample. This deviation indicates a catastrophic matrix effect or an extraction failure, thereby invalidating that specific result and preventing the clinical reporting of a false concentration.

Conclusion

The transition toward personalized psychiatry relies heavily on the precise quantification of psychotropic drugs and their metabolites. Because trimipramine undergoes complex, genetically variable metabolism, monitoring 2-hydroxytrimipramine provides critical insights into a patient's CYP2D6 phenotype and toxicity risk. By anchoring LC-MS/MS assays with 2-Hydroxy Trimipramine-d3, clinical laboratories establish a self-validating, matrix-agnostic system. This ensures that the reported concentrations reflect true physiological levels rather than analytical artifacts, ultimately empowering clinicians to make safe, data-driven dosing decisions.

References

-

Trimipramine Pathway, Pharmacokinetics - ClinPGx ClinPGx.org URL:[Link]

-

Surmontil - Drug Summary (Interactions and Toxicity) PDR.net URL: [Link]

-

AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2011 PubMed / NIH URL: [Link]

-

The impact of Cytochrome P450 2D6 and UDP-glucuronosyltransferase 1A1 genotypes on the toxicity of antidepressants and tranquilizers GTFCh URL:[Link]

-

LC-ESI-MS/MS Analysis of Trimipramine and Metabolites RUIdeRA (UCLM) URL:[Link]

Sources

Unraveling the Pharmacokinetic Duality: Trimipramine-d3 and 2-Hydroxy Trimipramine-d3 in High-Resolution LC-MS/MS Workflows

The Pharmacokinetic Imperative: CYP450 Metabolism

Trimipramine is a tertiary amine tricyclic antidepressant (TCA) utilized for its distinct receptor binding profile in the management of major depressive disorders [[1]]([Link]). Unlike many modern antidepressants, its efficacy and toxicity are heavily dictated by a complex, bifurcated hepatic biotransformation process.

In the human liver, trimipramine is primarily metabolized via two distinct cytochrome P450 (CYP) pathways :

-

N-demethylation driven by CYP2C19, yielding the active metabolite desmethyltrimipramine .

-

Ring hydroxylation driven by CYP2D6, yielding 2-hydroxytrimipramine .

Because the genes encoding CYP2D6 and CYP2C19 are highly polymorphic, individual patients exhibit vast differences in their metabolic conversion rates . By quantifying both the parent drug (Trimipramine) and its hydroxylated metabolite (2-Hydroxytrimipramine) in a single assay, researchers can calculate the metabolic ratio. This ratio acts as an in vivo phenotypic marker of the patient's CYP2D6 activity, providing a self-validating metric to prevent toxic accumulation in poor metabolizers and therapeutic failure in ultrarapid metabolizers .

Trimipramine hepatic biotransformation pathways via CYP2D6 and CYP2C19.

Molecular Architecture of the SIL-IS

To accurately quantify these molecules at nanogram-per-milliliter (ng/mL) concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard . However, biological matrices like human plasma are fraught with endogenous phospholipids that cause unpredictable ion suppression in the electrospray ionization (ESI) source.

The Causality of Deuteration: To overcome matrix effects, we utilize Stable-Isotope-Labeled Internal Standards (SIL-IS): Trimipramine-d3 and 2-Hydroxy Trimipramine-d3 . The strategic incorporation of three deuterium atoms shifts the precursor mass by +3 Da . This mass shift allows the MS/MS detector to isolate the standard from the endogenous drug. Crucially, the physicochemical properties (pKa, lipophilicity) remain identical to the unlabeled drug, ensuring they co-elute chromatographically. Any ion suppression experienced by the target analyte is proportionally experienced by the -d3 standard, making the ratio of their signals a self-correcting mathematical system.

Table 1: Physicochemical and Analytical Divergence

| Parameter | Trimipramine-d3 (Maleate) | 2-Hydroxy Trimipramine-d3 |

| Target Analyte | Trimipramine (Parent Drug) | 2-Hydroxytrimipramine (Metabolite) |

| CAS Number | 1185245-93-5 | 1189647-53-7 []() |

| Molecular Formula | C₂₀H₂₃D₃N₂ • C₄H₄O₄ | C₂₀H₂₃D₃N₂O [[2]]([Link]) |

| Molecular Weight | 413.52 g/mol [[3]]() | 313.45 g/mol [[4]]([Link]) |

| Metabolic Origin | N/A (Administered Parent) | CYP2D6 Hydroxylation [[5]]([Link]) |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) [[6]]() | ≥99% deuterated forms (d₁-d₃) [[7]]() |

Self-Validating Experimental Protocol: Multiplexed LC-MS/MS

The following protocol details the simultaneous extraction and quantification of Trimipramine and 2-Hydroxytrimipramine from human plasma.

Self-validating LC-MS/MS workflow utilizing -d3 internal standards.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & IS Spiking Aliquots of 100 µL of human plasma (patient samples, calibration standards, and Quality Control (QC) samples) are transferred into a 96-well plate. Each well is spiked with a working solution containing both Trimipramine-d3 and 2-Hydroxy Trimipramine-d3 at a fixed concentration (e.g., 20 ng/mL) .

Step 2: Supported Liquid Extraction (SLE) Causality of Choice: While simple protein precipitation (PPT) using methanol effectively crashes out proteins [[8]]([Link]), it leaves behind a high concentration of endogenous phospholipids. These lipids co-elute with hydrophobic analytes, competing for charge in the ESI source. We mandate Supported Liquid Extraction (SLE) because its diatomaceous earth matrix irreversibly binds these phospholipids, ensuring the MS/MS detector receives a pristine analyte stream. This eliminates emulsion formation and guarantees high analyte recovery [[9]]([Link]).

-

Dilute the spiked plasma 1:1 with 0.1% ammonium hydroxide.

-

Load onto an SLE+ 96-well plate and wait 5 minutes for complete aqueous absorption.

-

Elute the analytes using 2 x 500 µL of Methyl tert-butyl ether (MTBE).

-

Evaporate the eluate under nitrogen and reconstitute in the mobile phase.

Step 3: UHPLC Separation Chromatographic separation is executed on a sub-2 µm C18 analytical column. An isocratic or step-wise gradient mobile phase consisting of 10 mM ammonium formate (with 0.1% formic acid) and acetonitrile is utilized to achieve sharp peak shapes and a run time under 5 minutes , .

Step 4: MS/MS Detection & System Validation Detection is performed in Positive Electrospray Ionization (+ESI) via Multiple Reaction Monitoring (MRM). Self-Validating Mechanism: The system validates itself continuously. The Matrix Factor (MF) is calculated by comparing the peak area of the SIL-IS in post-extraction spiked samples against neat standards. Because the -d3 isotopologues perfectly track the unlabeled analytes, the ratio of Analyte Area to IS Area will maintain strict linearity (R² > 0.99) across the calibration range (e.g., 0.1 to 100 ng/mL) , proving the absence of uncorrected matrix interference.

Conclusion

The analytical distinction between Trimipramine-d3 and 2-Hydroxy Trimipramine-d3 extends far beyond a simple mass shift. In modern drug development and therapeutic drug monitoring, deploying both SIL-IS molecules in a multiplexed LC-MS/MS workflow transforms a standard concentration assay into a powerful, self-validating diagnostic tool. By neutralizing matrix effects and accurately capturing the parent-to-metabolite ratio, researchers can confidently map the pharmacokinetic reality of CYP2D6 polymorphism.

References

-

Metabolism of trimipramine in vitro by human CYP2D6 isozyme. PubMed (NIH). URL:[Link]

-

Trimipramine: Uses & Dosage. MIMS Singapore. URL:[Link]

-

Trimipramine Pathway, Pharmacokinetics. ClinPGx. URL: [Link]

-

Trimipramine Monograph for Professionals. Drugs.com. URL:[Link]

-

Steady state plasma levels of the enantiomers of trimipramine and of its metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-phenotyped patients. PubMed (NIH). URL:[Link]

-

Trimipramine-impurities. Pharmaffiliates. URL:[Link]

-

Products by Alphabet. Dove Research & Analytics Laboratory. URL:[Link]

-

Trimipramine-D3 Maleate | CID 45040644. PubChem (NIH). URL:[Link]

-

Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Walsh Medical Media. URL:[Link]

-

Multiplex LC–MS/MS assay for simultaneous quantification... PMC (NIH). URL:[Link]

-

LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction. Biotage. URL: [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 5. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Hydroxy Trimipramine-d3 | LGC Standards [lgcstandards.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

The Clinical and Analytical Imperative of 2-Hydroxy Trimipramine Quantification

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Discipline: Clinical Pharmacokinetics & Analytical Chemistry

Executive Summary

Trimipramine is an atypical tricyclic antidepressant (TCA) utilized for major depressive disorder and severe insomnia. While its primary mechanism of action diverges from traditional TCAs by exhibiting weaker monoamine reuptake inhibition and stronger receptor antagonism, its metabolic clearance remains heavily dependent on the highly polymorphic Cytochrome P450 (CYP450) system.

Quantifying its downstream metabolite, 2-Hydroxy Trimipramine (2-OH-TRI) , is not merely an exercise in metabolic profiling; it is a critical clinical imperative. Measuring 2-OH-TRI levels provides a direct, phenotypic window into a patient’s CYP2D6 enzymatic activity. This whitepaper details the mechanistic causality behind trimipramine metabolism, the clinical danger of poor metabolizer (PM) phenotypes, and provides a self-validating LC-MS/MS protocol for the precise quantification of 2-OH-TRI in human plasma.

Pharmacokinetic Architecture: The CYP450 Network

The biotransformation of trimipramine involves two primary oxidative pathways governed by distinct CYP450 isoenzymes. Understanding this bifurcation is essential for interpreting therapeutic drug monitoring (TDM) data.

-

N-Demethylation (CYP2C19): Trimipramine is first demethylated to desmethyltrimipramine (DTRI). This active metabolite retains pharmacological activity but is generally present in lower concentrations than the parent drug[1].

-

Hydroxylation (CYP2D6): Both the parent drug and DTRI undergo aliphatic ring hydroxylation mediated almost exclusively by CYP2D6, forming 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively[1].

The Causality of CYP2D6 Dependence: CYP2D6 is responsible for the rate-limiting clearance step of trimipramine. Because CYP2D6 is subject to extensive genetic polymorphism (ranging from ultrarapid to poor metabolizers), the rate of 2-OH-TRI formation is highly variable. In patients lacking functional CYP2D6 alleles (e.g., 4/5 genotypes), the hydroxylation pathway is bottlenecked, forcing the accumulation of the parent drug[2].

Metabolic pathway of trimipramine highlighting CYP2C19 and CYP2D6 enzymatic biotransformation.

Clinical Significance: Why Quantify the 2-Hydroxy Metabolite?

From a clinical pharmacology perspective, measuring the parent drug in isolation is insufficient. A high plasma concentration of trimipramine could indicate either an intentional overdose in a normal metabolizer or a standard therapeutic dose in a CYP2D6 Poor Metabolizer (PM).

By quantifying 2-OH-TRI, clinicians can calculate the Metabolic Ratio (Trimipramine / 2-Hydroxytrimipramine) .

-

High Metabolic Ratio: Indicates CYP2D6 deficiency. The patient is at extreme risk of dose-dependent toxicity.

-

Low Metabolic Ratio: Indicates ultrarapid metabolism, potentially leading to sub-therapeutic exposure and treatment failure.

Toxicity Risks in Poor Metabolizers

In CYP2D6 PMs, the bioavailability of trimipramine can be up to 3-fold higher, and the terminal half-life can extend drastically—from a normal range of 16–39 hours up to 162 hours[2]. This massive accumulation of the parent compound leads to severe anticholinergic toxidromes, sedation, and critical cardiotoxicity, including3[3].

Quantitative Data: Pharmacodynamics of Trimipramine Metabolites

While 2-OH-TRI is primarily a biomarker for clearance, it is not entirely pharmacologically inert. As shown in the table below, the hydroxy metabolites retain weak affinities for monoamine transporters. However, because TCAs can accumulate in brain tissue at concentrations up to ten times higher than in plasma, even weak transporter inhibition by these metabolites can contribute to the overall neuropharmacological profile[4],[5].

Table 1: Pharmacokinetic and Receptor Affinity Profile of Trimipramine and Metabolites

| Compound | Primary Formation Enzyme | SERT Affinity (pIC50) | NET Affinity (pIC50) | DAT Affinity (pIC50) |

| Trimipramine | N/A (Parent) | 5.675 | 5.302 | < 4.5 (>30 μM) |

| Desmethyltrimipramine | CYP2C19 | 5.206 | 5.535 | 4.530 |

| 2-Hydroxytrimipramine | CYP2D6 | < 4.5 (>30 μM) | 4.960 | 4.585 |

| Trimipramine-N-oxide | Multiple | 5.445 | 4.930 | 5.027 |

Note: pIC50 values represent functional reuptake inhibition. Higher values indicate stronger binding affinity. Data synthesized from in vitro transporter assays[4].

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To accurately calculate the metabolic ratio, 2-OH-TRI must be quantified with high specificity. Immunoassays are fundamentally flawed for this application due to cross-reactivity between the parent TCA and its structurally homologous metabolites. Therefore,6[6].

The following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) prior to any extraction steps, the method automatically corrects for matrix effects, ion suppression, and extraction recovery losses[7].

Step-by-step LC-MS/MS workflow for the quantification of trimipramine and its metabolites.

Step-by-Step Execution & Causality

Phase 1: Sample Preparation & Protein Precipitation

-

Aliquot & IS Addition: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of deuterated internal standard working solution (e.g., Trimipramine-d3).

-

Causality: Adding the IS at the very beginning ensures that any physical loss of the sample during processing is proportionally mirrored by the IS, maintaining quantitative integrity.

-

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 1 minute.

-

Causality: ACN disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This removes proteins that would otherwise irreversibly bind to and destroy the LC column.

-

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

Phase 2: Concentration & Reconstitution 4. Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

Causality: Evaporation concentrates the analyte, significantly lowering the Limit of Detection (LOD).

-

Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Causality: Reconstituting in the initial aqueous mobile phase prevents the "strong solvent effect"—a phenomenon where injecting a highly organic sample causes the analyte to travel down the column un-retained, resulting in split or broadened chromatographic peaks.

-

Phase 3: LC-MS/MS Parameters 6. Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. Run a gradient utilizing Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

-

Causality: Formic acid acts as a proton donor, facilitating the formation of robust [M+H]+ precursor ions in the positive electrospray ionization (ESI+) source.

-

MRM Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Trimipramine Transition: m/z 295.2 → 100.1

-

2-Hydroxytrimipramine Transition: m/z 311.2 → 100.1[6]

-

Causality: Selecting the specific parent mass in Q1, fragmenting it via collision-induced dissociation in Q2, and filtering for the specific N-containing side chain fragment (m/z 100.1) in Q3 provides absolute structural specificity, filtering out all isobaric matrix noise.

-

System Validation Requirements: Every batch must include a Blank (matrix only), a Zero (matrix + IS), an 8-point calibration curve, and Quality Control (QC) samples at Low, Mid, and High concentrations to validate linearity and accuracy.

Conclusion

The clinical significance of measuring 2-Hydroxy Trimipramine extends far beyond basic pharmacokinetic mapping. It is a vital diagnostic tool for identifying CYP2D6 poor metabolizers, preventing severe TCA toxicity, and enabling precision dosing. By employing self-validating LC-MS/MS methodologies, clinical laboratories can provide the highly specific metabolic ratios required to guide safe and effective psychiatric pharmacotherapy.

References

- Trimipramine - Wikipedia. Wikipedia.

- Trimipramine P

- Steady State Plasma Levels of the Enantiomers of Trimipramine and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients.

- The impact of Cytochrome P450 2D6 and UDP-glucuronosyltransferase 1A1 genotypes on the toxicity of antidepressants and tranquilizers. GTFCh.

- An Overview of Degradation Str

- Fragmentation characteristics of trimipramine and metabolites.

- Trimipramine Maleate | High Purity | For Research. Benchchem.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. gtfch.org [gtfch.org]

- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimipramine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trimipramine Maleate|High Purity|For Research [benchchem.com]

Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE) in TCAs

Title: Engineering Metabolic Stability in Tricyclic Antidepressants: A Technical Guide to Deuterated TCA Metabolites

Introduction Tricyclic antidepressants (TCAs), such as amitriptyline, imipramine, and doxepin, remain foundational therapeutics for major depressive disorders, neuropathic pain, and migraine prophylaxis [1]. However, their clinical utility is often complicated by extensive hepatic first-pass metabolism, highly variable pharmacokinetics, and a narrow therapeutic index [2]. To circumvent these limitations, the strategic incorporation of deuterium (deuteration) at metabolically labile sites has emerged as a powerful tool to enhance the metabolic stability and safety profiles of TCAs[3].

As a Senior Application Scientist, I have observed that the transition from protio-TCAs to deuterated isotopologues requires a rigorous understanding of the Deuterium Kinetic Isotope Effect (DKIE) and its cascading impact on downstream metabolite formation. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the stability of deuterated TCA metabolites.

The fundamental principle driving the stability of deuterated TCAs is the DKIE. The atomic mass of deuterium is approximately twice that of protium (hydrogen), which lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[4]. Consequently, C-D bonds possess a higher activation energy for cleavage [5].

When a C-H bond cleavage is the rate-determining step in a cytochrome P450 (CYP450)-mediated metabolic pathway, replacing that hydrogen with deuterium significantly decelerates the reaction rate [4]. In the context of TCAs:

-

N-Demethylation: Tertiary amines like imipramine and amitriptyline undergo rapid N-demethylation, primarily catalyzed by CYP2C19 (and to a lesser extent CYP3A4 and CYP1A2), to form secondary active metabolites (e.g., desipramine and nortriptyline) [6]. Deuteration of the N-methyl group (e.g., imipramine-d7) severely inhibits this demethylation process, leading to a slower rate of systemic clearance and enhanced bioavailability [1].

-

Aromatic Hydroxylation: Both tertiary and secondary TCAs are subsequently hydroxylated by CYP2D6 into 2-hydroxy metabolites [6]. While aromatic hydroxylation is sometimes unaffected by N-methyl deuteration alone [1], targeted deuteration at the aromatic ring can further modulate this pathway to prevent the accumulation of toxic hydroxy-metabolites.

Caption: CYP450-mediated TCA metabolic pathways and the inhibitory effect of selective deuteration.

Quantitative Impact on Pharmacokinetics and Stability

The structural similarity between deuterated TCAs and their protio-counterparts means their physical degradation pathways (hydrolysis, oxidation, and photodegradation) remain largely analogous [7]. However, their enzymatic degradation is vastly different. By inhibiting specific metabolic routes, deuteration reduces the accumulation of potentially toxic metabolites and extends the half-life of the parent compound [8].

Table 1: Comparative Pharmacokinetic & Stability Metrics (Protio vs. Deuterated TCAs)

| Parameter | Protio-TCA (e.g., Imipramine) | Deuterated TCA (e.g., Imipramine-d7) | Mechanistic Rationale |

| N-Demethylation Rate | High (Rapid conversion to Desipramine) | Significantly Reduced | Higher activation energy of C-D bond cleavage at the N-methyl group [5]. |

| Systemic Clearance | High (Highly variable due to CYP2C19 polymorphism) | Slower / More Predictable | DKIE mitigates rapid first-pass metabolism, reducing inter-patient variability [1]. |

| Biological Half-Life | Shorter (e.g., Amitriptyline ~21 hrs) | Extended | Decreased metabolic turnover extends the duration of action [2], [8]. |

| Metabolite Toxicity | Higher risk at >1500 nmol/L | Reduced | Lower accumulation of secondary and hydroxy-metabolites [1], [2]. |

| Chemical Stability (Aqueous) | Stable at RT for 8 weeks (protected from light) | Analogous to Protio-TCA | Deuteration does not significantly alter non-enzymatic hydrolysis or oxidation rates[7]. |

Experimental Protocols: Validating Deuterated TCA Stability

To rigorously quantify the DKIE and ensure the trustworthiness of stability claims, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for assessing both in vitro enzymatic stability and forced chemical degradation.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality Check: This assay uses human liver microsomes (HLMs) to simulate hepatic first-pass metabolism. By running the protio-TCA and deuterated TCA in parallel, we establish an internal baseline to calculate the exact kinetic isotope effect ratio ( kH/kD ).

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice to preserve CYP450 enzymatic activity. Prepare 10 mM stock solutions of the deuterated TCA (e.g., Amitriptyline-d6) and protio-TCA in DMSO.

-

Incubation Mixture Setup: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping DMSO <0.1% to prevent enzyme inhibition) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligatory electron donor for CYP450 enzymes; its addition strictly controls the start time of the reaction.

-

Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

-

Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., a distinct stable-isotope labeled compound). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins for cleaner downstream analysis.

-

Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of the parent drug and the formation of specific metabolites (e.g., nortriptyline-d3).

-

Data Modeling: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the DKIE as kprotio/kdeuterated .

Caption: Step-by-step workflow for evaluating in vitro microsomal stability of deuterated TCAs.

Protocol B: Forced Degradation Profiling

Causality Check: While deuteration protects against enzymatic cleavage, the molecule must still survive formulation and storage. Forced degradation simulates extreme environmental stress to identify non-enzymatic degradation pathways (e.g., oxidation, hydrolysis) [7].

Step-by-Step Methodology:

-

Acid/Base Hydrolysis: To 1 mL of deuterated TCA stock solution, add 1 mL of 5N HCl (acid) or 5N NaOH (base). Heat at 80°C for 1 hour. Cool and neutralize the solution before diluting with the LC mobile phase [7].

-

Oxidative Stress: To 1 mL of stock solution, add 1 mL of 6% H2O2 . Incubate at 25°C for 1 hour, then dilute for analysis [7].

-

Thermal & Photolytic Degradation: Expose solid deuterated TCA powder to 105°C in a hot air oven for 24 hours (thermal) or to UV-Vis light per ICH Q1B guidelines for 4 days (photolytic) [7].

-

Chromatographic Evaluation: Analyze all stressed samples using a stability-indicating HPLC method. Compare the degradation peaks of the deuterated TCA against the protio-TCA to confirm that the isotopic labeling does not inadvertently introduce new chemical instabilities.

Conclusion

The application of deuterium in tricyclic antidepressants represents a sophisticated intersection of physical chemistry and pharmacology. By leveraging the Deuterium Kinetic Isotope Effect, researchers can selectively engineer the metabolic stability of TCAs, mitigating rapid N-demethylation and extending the drug's biological half-life. The protocols and mechanistic frameworks provided herein serve as a robust foundation for drug development professionals aiming to harness deuteration for optimized therapeutic outcomes.

References

-

Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology. [Link]

-

Amitriptyline: Pharmacokinetics and Therapeutic Range. Medicines Information. [Link]

-

Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

- Isotopologues of isoindole derivatives.

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology (ACS Publications). [Link]

-

Imipramine/Desipramine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Deuterated Reagents for Pharmaceuticals. Eurisotop. [Link]

A Technical Guide to Identifying Major Metabolites of Trimipramine Using Stable Isotopes

For researchers, scientists, and drug development professionals, the precise identification and characterization of drug metabolites are paramount for understanding a compound's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, technical framework for the identification of the major metabolites of the tricyclic antidepressant, Trimipramine, leveraging the power of stable isotope labeling coupled with mass spectrometry. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and self-validating experimental design.

Introduction: The Rationale for Metabolite Identification in Trimipramine Development

Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Its therapeutic action and side-effect profile are not solely attributable to the parent drug but also to its various metabolites, some of which may be pharmacologically active.[3] A comprehensive understanding of these metabolic pathways is a critical component of drug development, informing everything from dosage regimens to potential drug-drug interactions.

Stable isotope labeling has emerged as a powerful technique in drug metabolism studies. By strategically replacing one or more atoms in the drug molecule with their stable, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), we can readily distinguish the drug and its metabolites from endogenous compounds in complex biological matrices using mass spectrometry.[4] This approach offers unparalleled sensitivity and specificity, facilitating the confident identification of even low-abundance metabolites.

The Metabolic Landscape of Trimipramine

Trimipramine's metabolism is complex, involving multiple enzymatic pathways. The primary routes of biotransformation include:

-

N-Demethylation: The removal of methyl groups from the side chain, leading to the formation of desmethyltrimipramine (nortrimipramine) and didesmethyltrimipramine. Desmethyltrimipramine is a known active metabolite.[3][5]

-

Aromatic Hydroxylation: The addition of hydroxyl groups to the dibenzazepine ring system, a reaction primarily catalyzed by CYP2D6.[5]

-

N-Oxidation: The formation of trimipramine-N-oxide.[3]

-

Glucuronidation: The conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[6]

The key cytochrome P450 isoenzymes implicated in trimipramine metabolism are CYP2D6, CYP2C19, and to a lesser extent, CYP2C9 and CYP3A4.[5][7][8] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in trimipramine metabolism, affecting both efficacy and toxicity.[7]

Experimental Design: A Stable Isotope-Based Workflow

The following workflow outlines a robust strategy for identifying trimipramine metabolites in an in vitro system using human liver microsomes (HLMs), a standard model for studying hepatic drug metabolism.

Figure 1: A comprehensive workflow for the identification of Trimipramine metabolites using stable isotope labeling.

Procurement and Synthesis of Stable Isotope-Labeled Trimipramine

The cornerstone of this methodology is the availability of high-purity, stable isotope-labeled trimipramine. Deuterium-labeled trimipramine (e.g., Trimipramine-d3) is commercially available from several suppliers.[4][9][10] For custom-labeled compounds, synthetic routes often involve acid-catalyzed hydrogen-deuterium exchange reactions or the use of deuterated precursors.[3][11] It is crucial to obtain a certificate of analysis confirming the isotopic purity and the position of the label(s).

In Vitro Incubation with Human Liver Microsomes: A Step-by-Step Protocol

This protocol is designed to simulate the hepatic metabolism of trimipramine.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Unlabeled Trimipramine

-

Stable Isotope-Labeled Trimipramine (e.g., Trimipramine-d3)

-

Acetonitrile (ACN)

-

Incubator/Water Bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of unlabeled trimipramine (e.g., 1 mM in methanol).

-

Prepare a stock solution of labeled trimipramine (e.g., 1 mM in methanol).

-

Prepare a working solution of NADPH (e.g., 10 mM in buffer).

-

Thaw the HLMs on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

-

-

Incubation Setup:

-

In separate microcentrifuge tubes, prepare the following incubation mixtures (final volume of 200 µL):

-

Test (Unlabeled): 1 µL of unlabeled trimipramine stock, 99 µL of HLM suspension.

-

Test (Labeled): 1 µL of labeled trimipramine stock, 99 µL of HLM suspension.

-

Control (No NADPH): 1 µL of unlabeled trimipramine stock, 99 µL of HLM suspension.

-

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

To the "Test" tubes, add 100 µL of pre-warmed NADPH solution.

-

To the "Control" tube, add 100 µL of pre-warmed buffer (without NADPH).

-

Vortex gently and incubate at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60 minutes) can provide kinetic information.

-

-

Termination of Reaction:

-

After incubation, stop the reaction by adding 400 µL of ice-cold acetonitrile to each tube. This will precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Unmasking the Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to provide structural information.

Table 1: Illustrative LC-MS/MS Parameters for Trimipramine Analysis

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm) | Provides good retention and separation of the relatively nonpolar trimipramine and its metabolites. |

| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution from the reverse-phase column. |

| Gradient | A gradient from low to high organic phase | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 0.3-0.5 mL/min | Typical flow rate for analytical LC-MS. |

| Injection Volume | 5-10 µL | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Trimipramine and its metabolites contain basic nitrogen atoms that are readily protonated. |

| MS Scan Mode | Full Scan (for metabolite discovery) and Product Ion Scan (for structural elucidation) | Full scan detects all ions within a mass range, while product ion scan fragments a specific parent ion to reveal structural information. |

| Collision Energy | Optimized for each compound | The energy required to fragment the parent ion into product ions. |

Data Interpretation: The Power of the Isotopic Doublet

The key to identifying metabolites in a stable isotope labeling experiment is the presence of "isotopic doublets" in the mass spectrum. A metabolite will appear as a pair of peaks separated by a specific mass difference corresponding to the mass difference between the stable isotope and its natural counterpart. For a deuterium-labeled compound with three deuterium atoms (Trimipramine-d3), the labeled metabolite will have a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled metabolite.

Figure 2: A simplified representation of an isotopic doublet in a mass spectrum for a metabolite of Trimipramine-d3.

By searching the full scan LC-MS/MS data for these characteristic peak pairs, potential metabolites can be flagged for further investigation. Subsequent product ion scans of both the labeled and unlabeled metabolite peaks can provide fragmentation patterns that help to elucidate the structure of the metabolite.

Table 2: Predicted Major Metabolites of Trimipramine and their Expected Mass Shifts with a d3 Label

| Metabolite | Biotransformation | Expected m/z (Unlabeled) | Expected m/z (d3-Labeled) | Mass Shift (Δm/z) |

| Trimipramine | - | 295.2 | 298.2 | 3 |

| Desmethyltrimipramine | N-Demethylation | 281.2 | 284.2 | 3 |

| Didesmethyltrimipramine | 2x N-Demethylation | 267.2 | 270.2 | 3 |

| 2-Hydroxytrimipramine | Aromatic Hydroxylation | 311.2 | 314.2 | 3 |

| 2-Hydroxydesmethyltrimipramine | N-Demethylation & Hydroxylation | 297.2 | 300.2 | 3 |

| Trimipramine-N-oxide | N-Oxidation | 311.2 | 314.2 | 3 |

Note: The exact m/z values will depend on the charge state of the ion. The values presented here are for the singly charged protonated molecule [M+H]⁺.

Conclusion: Towards a Comprehensive Metabolic Profile

The use of stable isotope labeling provides an elegant and powerful solution for the unambiguous identification of drug metabolites. By following the principles and protocols outlined in this guide, researchers can confidently map the metabolic landscape of trimipramine. This detailed understanding is not merely an academic exercise; it is a fundamental requirement for the development of safer and more effective medicines. The self-validating nature of the isotopic doublet provides a high degree of confidence in the results, a critical aspect of regulatory submissions and the overall advancement of pharmaceutical sciences.

References

- Bickel, M. H. (1982). The metabolism of tricyclic antidepressants. Acta Psychiatrica Scandinavica, Supplementum, 302, 13-23.

- Eap, C. B., et al. (1994). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry.

- Haenisch, B., Hiemke,C., & Bönisch, H. (2011). Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289-295.

- Kirchherr, H., & Kühn-Velten, W. N. (2006). Quantitative determination of 48 antidepressants and antipsychotics in human serum by HPLC with tandem mass spectrometry.

- Koganti, V. S., Reddy, S. S., Thejaswini, J. C., & Bannimath, G. (2015). Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-6.

- Lameh, J., et al. (2005). Metabolism of trimipramine in human liver microsomes: identification of the cytochrome P450 enzymes involved in N-demethylation and 2-hydroxylation. Drug Metabolism and Disposition, 33(7), 969-976.

- Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening for the detection of antidepressants of the trimipramine-type and their metabolites in urine as part of a systematic toxicological analysis procedure by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 24(4), 241-248.

- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.

- Oreate AI. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz.

- Rudaz, S., et al. (2000). High-performance liquid chromatography-electrospray mass spectrometry for the determination of trimipramine and its main metabolites in human plasma.

- Sasaki, Y., & Baba, S. (1988). Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling. Journal of the Pharmaceutical Society of Japan, 108(12), 1179-1184.

- Ulrich, S., & Hiemke, C. (1997). Trimipramine and its metabolites in plasma and urine: determination by high-performance liquid chromatography with ultraviolet detection.

- Baumann, P., & Hiemke, C. (2000). The new classification of antidepressants. Journal of Clinical Psychopharmacology, 20(4), 387-390.

- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748.

- Hulikal, V. (n.d.).

- Eap, C. B., et al. (1994). Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry.

Sources

- 1. longdom.org [longdom.org]

- 2. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of trimipramine and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ClinPGx [clinpgx.org]

- 10. waters.com [waters.com]

- 11. metsol.com [metsol.com]

Analytical Methodologies for 2-Hydroxytrimipramine: A Technical Whitepaper on Pharmacokinetic Profiling

Executive Summary

Trimipramine is an atypical, tertiary amine tricyclic antidepressant (TCA) utilized for its sedative, anxiolytic, and antidepressant properties[1]. Unlike other TCAs, its mechanism of action is largely devoid of monoamine reuptake inhibition, relying instead on postsynaptic receptor blockade[1][2]. The therapeutic monitoring and pharmacokinetic profiling of trimipramine require rigorous analytical methods, primarily because its metabolism is highly dependent on polymorphic cytochrome P450 enzymes. The formation of its inactive metabolite, 2-hydroxytrimipramine (2-OH-TRIM) , serves as a critical biomarker for CYP2D6 phenotyping and toxicological screening[3][4].

This whitepaper provides an in-depth technical framework for the extraction, chromatographic separation, and mass spectrometric quantification of 2-hydroxytrimipramine, emphasizing the causality behind experimental design and the necessity of self-validating analytical protocols.

Metabolic Framework & Pharmacokinetics

To design an effective analytical method, one must first understand the analyte's origin and physicochemical properties. Trimipramine is administered as a racemic mixture of (D)- and (L)-enantiomers[1]. Its biotransformation occurs predominantly in the liver via two primary pathways:

-

N-Demethylation: Mediated by CYP2C19, converting trimipramine to the secondary amine, desmethyltrimipramine (DMT)[3].

-

Aromatic Hydroxylation: Mediated by CYP2D6, which hydroxylates both trimipramine and DMT at the C2 position to form 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine, respectively[3][4].

CYP2D6 exhibits strict stereoselectivity, preferentially catalyzing the 2-hydroxylation of (L)-trimipramine[5]. This hydroxylation step inactivates the drug, making the accurate quantification of 2-OH-TRIM essential for identifying poor vs. ultrarapid CYP2D6 metabolizers[3].

Figure 1: Hepatic biotransformation pathway of Trimipramine.

Sample Preparation: Overcoming Matrix Effects

Biological matrices (plasma, serum, hair) contain endogenous proteins and lipids that cause severe ion suppression in mass spectrometry. The basic amine structure of 2-OH-TRIM (pKa ~ 8-9) dictates the extraction strategy.

Comparison of Extraction Techniques

| Extraction Method | Reagents/Phase | Advantages | Limitations |

| Liquid-Liquid Extraction (LLE) | Hexane / Isoamyl alcohol | Simple, historically established. | High solvent consumption; risk of emulsion formation. |

| Solid Phase Extraction (SPE) | C18 or Mixed-Mode Cartridges | High recovery (>95%); exceptionally clean extracts[6]. | Higher cost per sample; time-consuming vacuum manifold steps. |

| Cloud-Point Extraction (CPE) | 6% Triton X-114, pH 10.2 | Eco-friendly; high preconcentration factor; low cost[7]. | Requires precise temperature control; surfactant can foul MS if not diluted. |

Protocol 1: Modified Cloud-Point Extraction (CPE) for LC-MS/MS

CPE leverages the phase-separation behavior of non-ionic surfactants. This protocol is designed as a self-validating system : the inclusion of an isotopically labeled internal standard (IS) prior to extraction ensures that any matrix-induced variations in recovery are mathematically normalized.

Causality in Design: The pH is deliberately adjusted to 10.2. Because 2-OH-TRIM is a basic compound, a high pH deprotonates the amine, rendering the molecule highly lipophilic. This forces the analyte to partition exclusively into the hydrophobic Triton X-114 surfactant-rich phase rather than the aqueous phase[7].

Step-by-Step Methodology:

-

Aliquot & Spike: Transfer 500 µL of human plasma into a 2 mL microcentrifuge tube. Spike with 10 µL of Amitriptyline-d3 (Internal Standard, 100 ng/mL) to validate extraction recovery.

-

pH Adjustment: Add 100 µL of sodium carbonate buffer (pH 10.2) to deprotonate the analytes.

-

Surfactant Addition: Add 6% (w/v) Triton X-114 and 10% (w/v) Ascorbic Acid. Note: Ascorbic acid acts as an antioxidant to prevent the degradation of the hydroxylated metabolite during heating[7].

-

Phase Separation: Incubate the mixture in a thermoshaker at 40°C for 15 minutes to induce the cloud point.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Viscosity Modulation: Place the tube in an ice bath for 5 minutes. Cooling increases the viscosity of the surfactant-rich pellet, allowing easy decanting of the aqueous supernatant.

-

Reconstitution: Dilute the surfactant pellet with 100 µL of mobile phase (Methanol/Water 50:50, 0.1% Formic Acid) to prevent MS source fouling, and inject 10 µL into the LC-MS/MS.

Chromatographic and Mass Spectrometric Workflows

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 2-OH-TRIM due to its unparalleled sensitivity and specificity[7][8].

Mass Spectrometric Parameters

Operating in Electrospray Ionization positive mode (ESI+), the addition of 0.1% formic acid to the mobile phase provides the abundant protons necessary to form the [M+H]+ precursor ions[7]. Upon collision-induced dissociation (CID), 2-OH-TRIM ( m/z 311) undergoes charge-site-initiated fragmentation of the C-N bond, yielding a stable N-containing side chain product ion at m/z 100[8][9].

| Analyte | Precursor Ion [M+H]+ ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) |

| Trimipramine | 295 | 100 | 25 |

| Desmethyltrimipramine | 281 | 86 | 25 |

| 2-Hydroxytrimipramine | 311 | 100 | 28 |

| 2-Hydroxydesmethyltrimipramine | 297 | 86 | 28 |

Table 1: MRM Transitions for Trimipramine and its metabolites[7][8][9].

Figure 2: LC-MS/MS analytical workflow for 2-Hydroxytrimipramine quantification.

Stereoselective Analysis: Resolving Enantiomers

Because CYP2D6 preferentially hydroxylates (L)-trimipramine, total 2-OH-TRIM quantification provides an incomplete pharmacokinetic picture. Advanced PK modeling requires the resolution of the (R)- and (S)-enantiomers[5][10].

Standard C18 columns cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. To overcome this, two primary methodologies are utilized:

-

Chiral Stationary Phases (CSPs): Utilizing an α1 -acid glycoprotein (AGP) column[10].

-

Chiral Mobile Phase Additives (CMPAs): Utilizing a standard C18 column with β -cyclodextrin added to the mobile phase[6].

Protocol 2: Enantioselective HPLC using β -Cyclodextrin

This method is highly cost-effective as it avoids the purchase of fragile, expensive chiral columns.

Causality in Design: β -cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. As the racemic 2-OH-TRIM travels through the C18 column, the enantiomers transiently enter the β -cyclodextrin cavity. Because the (R)- and (S)-enantiomers have slightly different spatial geometries, they form diastereomeric complexes with differing thermodynamic stabilities. This difference in binding affinity results in different retention times, successfully resolving the peaks[6].

Step-by-Step Methodology:

-

System Preparation: Equilibrate an Octyldecylsilane (C18) column with a mobile phase consisting of phosphate buffer and methanol.

-

Chiral Selector Addition: Dissolve 10 mM of β -cyclodextrin directly into the aqueous portion of the mobile phase[6].

-

System Validation (Self-Validating Step): Inject a neat standard of racemic 2-hydroxytrimipramine. Do not proceed with biological samples until the chromatographic resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 (baseline resolution).

-

Sample Injection: Inject 20 µL of SPE-cleaned serum extract.

-

Detection: Monitor via UV detection at 220 nm or couple to an MS detector[6].

Conclusion

The analysis of 2-hydroxytrimipramine is a sophisticated analytical challenge that requires a deep understanding of the drug's basic amine chemistry, its stereoselective hepatic metabolism, and its susceptibility to matrix effects. By employing targeted sample preparation techniques like Cloud-Point Extraction (CPE) and leveraging the specificity of LC-MS/MS MRM transitions ( m/z 311 → 100), laboratories can achieve the high-throughput, self-validating workflows necessary for modern pharmacogenomic profiling and therapeutic drug monitoring.

References

- Source: wikipedia.

- Source: clinpgx.

- Source: bionity.

- Source: nih.gov (PubMed)

- Source: taylorandfrancis.

- Source: nih.gov (PubMed)

- Source: mdpi.

- Source: doi.

- Source: tandfonline.

- Fragmentation characteristics of trimipramine and metabolites.

Sources

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Trimipramine [bionity.com]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry [mdpi.com]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 9. researchgate.net [researchgate.net]